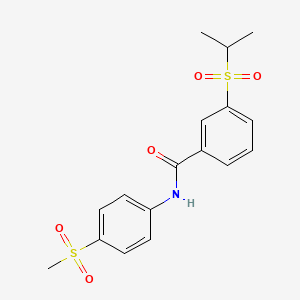

2-((3-(2-氯苯基)-1,2,4-噻二唑-5-基)硫代)-N-(3-甲氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

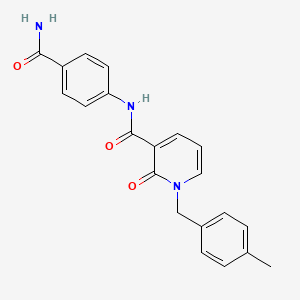

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-methoxyphenyl)acetamide, also known as CT-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. CT-1 belongs to the class of thiadiazole derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.

科学研究应用

除草剂活性和环境影响氯乙酰胺衍生物,包括与指定化合物结构相关的化合物,已被广泛研究用于选择性除草剂。这些化合物,如异丙甲草胺和甲草胺,在控制棉花、玉米和大豆等各种作物中的一年生禾本科杂草和阔叶杂草方面显示出有效性。作用机制通常涉及抑制植物中的脂肪酸合成,导致其死亡。然而,它们的环境影响,包括潜在的致癌性和肝微粒体代谢,一直令人担忧,促使人们研究它们在人和大鼠肝微粒体中的比较代谢,以了解它们的安全性 (Coleman 等人,2000)。

抗菌应用带有 1,3,4-噻二唑部分的化合物,类似于目标化合物,已显示出作为抗菌剂的应用前景。例如,由 5-(4-氯苯氨基)-2-巯基-1,3,4-噻二唑的曼尼希碱合成衍生物对病原菌菌株(如大肠杆菌和伤寒沙门氏菌)和真菌菌株(如黑曲霉和白色念珠菌)表现出中等活性 (Sah 等人,2014)。

材料科学的结构分析以 1,3,4-噻二唑骨架为特征的化合物的结构分析,包括分子间相互作用和晶体堆积的分析,为设计具有特定光学或电子性质的材料提供了宝贵的见解。此类研究可以导致开发用于各种技术应用的新材料,包括半导体和传感器 (Boechat 等人,2011)。

合成和化学性质对噻二唑衍生物,包括具有氯苯基和甲氧基苯基基团的衍生物的合成和性质的研究旨在开发具有在制药、农用化学品和材料科学中应用潜力的新型化合物。这些研究通常探索新的合成途径、结构表征和生物或物理性质的评估 (Yu 等人,2014)。

作用机制

Target of Action

TCMDC-123544, also known as 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-methoxyphenyl)acetamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

The compound interacts with PfCLK3 through a covalent bond, inhibiting its function . The co-crystal structure of PfCLK3 with TCMDC-123544 facilitated the rational design of covalent inhibitors of this validated drug target . This interaction results in the disruption of the parasite’s RNA splicing, which is crucial for its survival .

Biochemical Pathways

The inhibition of PfCLK3 affects the protein translation machinery of the parasite, particularly the aminoacyl-tRNA synthetases (aaRSs) . These enzymes catalyze the first reaction of protein biosynthesis by combining a specific amino acid to cognate tRNA molecules . The disruption of this process affects the parasite’s ability to synthesize proteins, leading to its death .

Pharmacokinetics

falciparum killing assays . Its potency and selectivity for PfCLK3 make it a promising lead in the search for a single-dose cure for malaria .

Result of Action

The molecular effect of TCMDC-123544 is the inhibition of PfCLK3, which disrupts the parasite’s RNA splicing and protein synthesis . On a cellular level, this leads to the death of the parasite, effectively treating the malaria infection .

Action Environment

The distribution of insecticide-impregnated bed nets and the emergence of resistance to both artemisinin and partner drugs in malaria parasites highlight the importance of considering environmental factors in the development of new antimalarials .

属性

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S2/c1-23-12-6-4-5-11(9-12)19-15(22)10-24-17-20-16(21-25-17)13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAPPMUGJZCXMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-methoxyphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2953764.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2953767.png)

![(5-Methyl-1,2-oxazol-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2953770.png)

![(3-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2953771.png)